1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine
Overview
Description
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the piperazine ring and a pyrrolidine-2-carbonyl group attached to the other nitrogen atom
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropylmethylamine with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with pyrrolidine-2-carboxylic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or pyrrolidine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)morpholine: Contains a morpholine ring instead of a piperazine ring.
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)pyrrolidine: Features a pyrrolidine ring in place of the piperazine ring.
These compounds share some structural similarities but differ in their ring systems, leading to variations in their chemical properties and potential applications
Properties
IUPAC Name |
[4-(cyclopropylmethyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(12-2-1-5-14-12)16-8-6-15(7-9-16)10-11-3-4-11/h11-12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHVXBTUGHVGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCN(CC2)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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